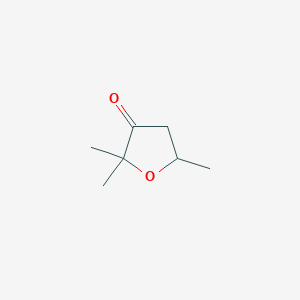
2,2,5-trimethyldihydro-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyldihydro-3(2H)-furanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a furanone derivative, characterized by a furan ring with three methyl groups attached at positions 2 and 5. Its molecular formula is C7H12O2, and it is often used in the synthesis of other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-trimethyldihydro-3(2H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 4-hydroxy-2-pentanone derivatives. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed cyclization reactions have been explored for the large-scale synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,5-Trimethyldihydro-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,5-Trimethyldihydro-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Mecanismo De Acción
The mechanism by which 2,2,5-trimethyldihydro-3(2H)-furanone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the furanone ring. These electronic effects can stabilize or destabilize reaction intermediates, thereby influencing the reaction pathways.
Comparación Con Compuestos Similares
2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.
2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.
3-Methylfuran: A furan derivative with a methyl group at position 3.
Uniqueness: 2,2,5-Trimethyldihydro-3(2H)-furanone is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
34003-73-1 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2,2,5-trimethyloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)7(2,3)9-5/h5H,4H2,1-3H3 |
Clave InChI |
BPDGLMUKLUDHKL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


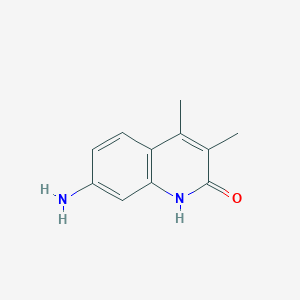
![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
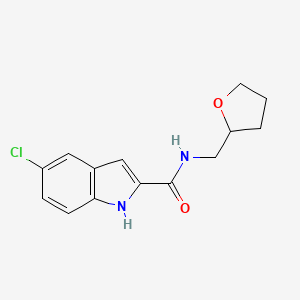
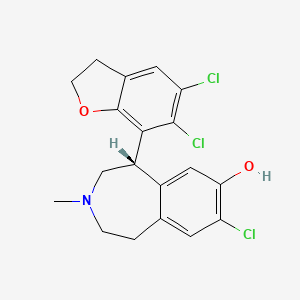
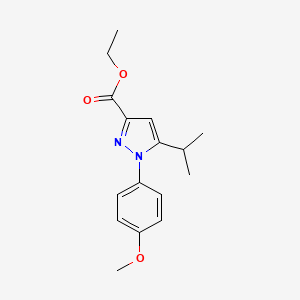
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)
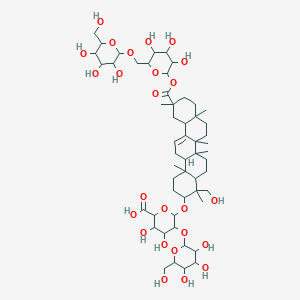
![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
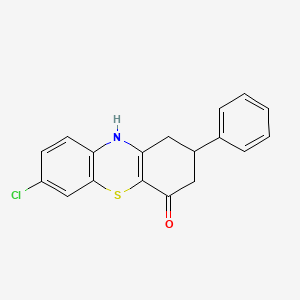
![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)

![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)

